N-(9H-fluoren-2-yl)-3-nitrobenzamide
Description
N-(9H-fluoren-2-yl)-3-nitrobenzamide is a benzamide derivative featuring a fluorenyl group at the 2-position and a nitro substituent at the 3-position of the benzamide ring.
Properties
Molecular Formula |
C20H14N2O3 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C20H14N2O3/c23-20(14-5-3-6-17(12-14)22(24)25)21-16-8-9-19-15(11-16)10-13-4-1-2-7-18(13)19/h1-9,11-12H,10H2,(H,21,23) |
InChI Key |
SBQNQDZCIAPCDR-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs from the Iranian Journal of Pharmaceutical Research (2017) share the N-(9H-fluoren-2-yl) core but differ in substituents (Table 1):
| Compound ID | Substituent(s) | Melting Point (°C) | IR Stretches (cm⁻¹) | Yield (%) |
|---|---|---|---|---|
| 5g | 3-Nitrophenyl, prop-2-ynamide | 210–211 | 1647 (C=O), 2112 (C≡C) | 45 |
| 5a | 3-Fluorophenyl, prop-2-ynamide | 199–200 | 1638 (C=O), 2100 (C≡C) | 75 |
| 5t | 4-Methylphenyl, prop-2-ynamide | 165–167 | 1642 (C=O), 2219 (C≡C) | 62 |
| 5s | 4-Nitrophenyl, prop-2-ynamide | 200–203 | 1631 (C=O), 2200 (C≡C) | 50 |
Key observations :
- Nitro groups (5g, 5s) correlate with higher melting points (200–211°C vs. 165–167°C for methyl-substituted 5t), likely due to enhanced dipole-dipole interactions.
- Halogen substituents (e.g., 5a’s fluorine) moderately increase melting points compared to alkyl groups.
- Yields vary significantly (45–75%), influenced by steric and electronic effects during synthesis.
Spectral Characteristics
Infrared Spectroscopy (IR):
- Nitro group: Strong absorption at ~1640–1647 cm⁻¹ (C=O stretch) and additional peaks near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- Alkyne (C≡C) : Stretches at 2100–2219 cm⁻¹ in prop-2-ynamide derivatives.
Nuclear Magnetic Resonance (NMR):
- Aromatic protons : In 5g (3-nitrophenyl), signals at δ 7.74–8.18 ppm indicate deshielding due to nitro electron withdrawal.
- Cyclohexyl groups : Multiplet signals (δ 1.15–2.10 ppm) confirm aliphatic protons.
Reactivity and Functionalization
- Nitro group : Can be reduced to amines for further derivatization, a pathway common in medicinal chemistry.
- Alkyne moieties (in analogs 5a–5t): Enable click chemistry or cycloaddition reactions, absent in the target compound.
Comparison with Non-Fluorenyl Benzamides
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